molecular formula C11H24O2Si B8613320 2-(tert-Butyl-dimethyl-silanyloxy)-2-cyclopropyl-ethanol

2-(tert-Butyl-dimethyl-silanyloxy)-2-cyclopropyl-ethanol

Cat. No.: B8613320
M. Wt: 216.39 g/mol
InChI Key: TXUBMCNLEHVVHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(tert-Butyl-dimethyl-silanyloxy)-2-cyclopropyl-ethanol is a useful research compound. Its molecular formula is C11H24O2Si and its molecular weight is 216.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H24O2Si

Molecular Weight

216.39 g/mol

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylethanol

InChI

InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10(8-12)9-6-7-9/h9-10,12H,6-8H2,1-5H3

InChI Key

TXUBMCNLEHVVHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CO)C1CC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (tert-butyl-dimethyl-silanyloxy)-cyclopropyl-acetic acid methyl ester (1.66 g, 6.79 mmol) in DCM (27 mL) at −78° C. under a nitrogen atmosphere was added DIBAL-H (20.37 mL, 20.37 mmol, 1.0M in toluene) dropwise. The reaction mixture was stirred at −78° C. for 2.5 hours then at 0° C. for 1 hour before being quenched with Rochelle's salt (30 mL, 1M aqueous solution). The mixture was extracted with ethyl acetate (3×30 mL) before the combined organic phases were dried (Na2SO4) and concentrated in vacuo giving 2-(tert-Butyl-dimethyl-silanyloxy)-2-cyclopropyl-ethanol as a pale orange oil (764 mg, 52%). 1H NMR (400 MHz, CDCl3): δ 3.66-3.49 (2H, m), 3.09 (1H, ddd, J=7.96, 6.40, 3.80 Hz), 1.96 (1H, dd, J=7.43, 5.46 Hz), 0.91 (9H, s), 0.91-0.82 (1H, m), 0.57-0.43 (2H, m), 0.34-0.24 (1H, m), 0.23-0.14 (1H, m), 0.11 (3H, s), 0.07 (3H, s).
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
20.37 mL
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.